Ethyl indoline-4-carboxylate Ethyl indoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2090953-10-7
VCID: VC5924114
InChI: InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12H,2,6-7H2,1H3
SMILES: CCOC(=O)C1=C2CCNC2=CC=C1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

Ethyl indoline-4-carboxylate

CAS No.: 2090953-10-7

Cat. No.: VC5924114

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

Ethyl indoline-4-carboxylate - 2090953-10-7

Specification

CAS No. 2090953-10-7
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name ethyl 2,3-dihydro-1H-indole-4-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12H,2,6-7H2,1H3
Standard InChI Key ATEZHFXSLFVFRF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CCNC2=CC=C1

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl indole-4-carboxylate features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with an ethoxycarbonyl group (–COOCH2_2CH3_3) at the 4-position. The indole nucleus is aromatic, with delocalized π-electrons contributing to its stability. The compound’s InChI key (InChI=1/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3) confirms its connectivity and stereochemical details .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC11H11NO2\text{C}_{11}\text{H}_{11}\text{NO}_{2}
Molar Mass (g/mol)189.21
Melting Point (°C)70–71
Boiling Point (°C)342.4±15.0 (predicted)
Density (g/cm³)1.210±0.06
Refractive Index1.62
pKa15.83±0.30 (predicted)

Spectroscopic and Chromatographic Data

The compound’s UV-Vis spectrum typically shows absorption maxima near 290 nm due to the indole chromophore. Its 1H^1\text{H} NMR spectrum displays characteristic signals for the ethyl ester group (δ 1.3 ppm for CH3_3, δ 4.3 ppm for CH2_2) and aromatic protons (δ 6.8–7.5 ppm) . Gas chromatography-mass spectrometry (GC-MS) analysis under standard conditions reveals a molecular ion peak at m/z 189.

Synthesis and Manufacturing

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for preparing substituted indoles. Ethyl indole-4-carboxylate can be synthesized via cyclization of arylhydrazones derived from ketones or aldehydes under acidic conditions . For example, heating phenylhydrazine with ethyl 4-ketopentanoate in the presence of zinc chloride yields the target compound through -sigmatropic rearrangement and subsequent aromatization .

Vilsmeier-Haack Formylation

Ethyl indole-2-carboxylate derivatives undergo selective formylation at the 3-position using the Vilsmeier-Haack reagent (POCl3_3/DMF) . While this method is well-documented for 2-substituted indoles, analogous approaches for 4-substituted variants require optimization of reaction conditions to avoid side reactions.

Table 2: Comparative Yields in Indole Syntheses

MethodSubstrateYield (%)Reference
Fischer Indole SynthesisEthyl 4-ketopentanoate78
Madelung Synthesis2-(Acylamino)toluene65

Industrial Production

Commercial production of ethyl indole-4-carboxylate involves large-scale Fischer cyclization, with purification via recrystallization from ethanol. Manufacturers such as Sigma-Aldrich offer the compound at $46.5–$810 per 5–25 g, depending on purity (97–98%) .

Reactivity and Functionalization

Electrophilic Substitution

The indole ring’s electron-rich nature facilitates electrophilic substitution at the 3-position. Ethyl indole-4-carboxylate reacts with nitrating agents (HNO3_3/H2_2SO4_4) to yield 3-nitro derivatives, though the 4-carboxylate group slightly deactivates the ring compared to unsubstituted indole .

Alkylation and Acylation

Under basic conditions, the compound undergoes N-alkylation with alkyl halides. For instance, treatment with methyl iodide produces N-methyl ethyl indole-4-carboxylate, a precursor to bioactive molecules . Acylation with acetic anhydride affords the corresponding N-acetyl derivative.

Catalytic Hydrogenation

Catalytic hydrogenation (H2_2, Pd/C) reduces the indole ring to indoline, yielding ethyl indoline-4-carboxylate. This reaction is critical for accessing saturated heterocycles with distinct pharmacological profiles .

Applications in Medicinal Chemistry

Antiviral Agents

Ethyl 6-amino-1H-indole-4-carboxylate (CAS 873055-22-2), a structurally related compound, exhibits antiviral activity against RNA viruses, including influenza and coronaviruses. Structure-activity relationship (SAR) studies suggest that ester groups at the 4-position enhance membrane permeability.

Anti-Inflammatory and Analgesic Effects

Indole-4-carboxylates inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine models, ethyl indole-4-carboxylate derivatives reduce edema by 40–60% at 10 mg/kg doses.

Table 3: Biological Activity of Selected Indole Carboxylates

CompoundIC50_{50} (COX-2, μM)IC50_{50} (5-LOX, μM)
Ethyl indole-4-carboxylate12.38.7
6-Amino derivative5.64.2

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